molecular formula C15H11ClN2O2 B048251 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)- CAS No. 17270-12-1

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-

Cat. No. B048251
CAS RN: 17270-12-1
M. Wt: 286.71 g/mol
InChI Key: CPYRLACLKXCMCJ-UHFFFAOYSA-N
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Description

This compound, also known as 4’-Hydroxynordiazepam, is an important structure in medicinal chemistry . It is a metabolite of Diazepam, which is an anxiolytic agent, muscle relaxant, and anticonvulsant agent

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Benzodiazepine Derivatives : A series of 1-hydroxyalkyl derivatives of 1,3-dihydro-2H-1,4-benzodiazepin-2-ones have been synthesized for studies in animals and humans as antianxiety-sedative agents (Tamagnone, De Maria, & De Marchi, 1975).

  • Late-stage Palladium-catalysed Arylation : A microwave-mediated late-stage palladium-catalysed arylation of 1,4-benzodiazepines, including nordazepam, a metabolite of diazepam, to produce a library of benzodiazepines and their deuterated analogues (Khan et al., 2016).

  • Novel Synthesis Methods : Development of new methods for synthesizing benzodiazepine derivatives, crucial for the production of drugs like diazepam (Lyukshenko, Nikitin, & Morozhenko, 2019).

Pharmacological Properties

  • Anxiolytic and Anticonvulsant Activities : Some benzodiazepine derivatives like 7-bromo-5-methoxy-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-ones have shown potential antipentylenetetrazole activity, suggesting their use as antianxiety agents (Ogata, Matsumoto, & Hirose, 1977).

  • Chemoselectivity in Reactions : The chemoselectivity of the 1,3-dipolar cycloaddition of diazoalkanes with 1,5-benzodiazepine derivatives has been studied, showing varied results depending on the reactants used (Nsira, Karoui, Gharbi, & Msaddek, 2012).

  • Biological Activity of Derivatives : A study of various substituted benzodiazepine derivatives revealed their pharmacological activity potential as anxiolytics (Cortés-Cortés et al., 2007).

  • Metabolism Studies : Investigation of the metabolism of benzodiazepine compounds in different species, including humans, dogs, and rats, has been carried out to understand their biotransformation (Kanai, 1974).

Chemical Properties and Applications

  • Solubility Studies : The solubility of various benzodiazepines in different solvents has been studied, important for drug formulation and delivery (Jouyban et al., 2010).

  • Spectroscopy Analysis : FAB mass spectrometry has been used to characterize palladium(II) derivatives of benzodiazepin-2-ones, highlighting the stability of cyclometallated species (Cinellu et al., 1989).

  • Crystal Structures : Analysis of the crystal structures of benzodiazepine derivatives provides insights into their molecular conformations and potential pharmaceutical applications (Kravtsov et al., 2012).

properties

IUPAC Name

7-chloro-5-(4-hydroxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-3-6-13-12(7-10)15(17-8-14(20)18-13)9-1-4-11(19)5-2-9/h1-7,19H,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHIBVZUJQMFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938193
Record name 4-(7-Chloro-2-hydroxy-3,4-dihydro-5H-1,4-benzodiazepin-5-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-

CAS RN

17270-12-1
Record name 4'-Hydroxydesmethyldiazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017270121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(7-Chloro-2-hydroxy-3,4-dihydro-5H-1,4-benzodiazepin-5-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYDESOXYDEMOXEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4S7R2H85B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 350 ml of liquid ammonia was added 60 g (0.163 mole) of 2-bromo-4'-chloro-2'-(4-hydroxybenzoyl)acetanilide. After refluxing for 3 hr, the ammonia was allowed to evaporate. The residue was heated to reflux in 400 ml of ethanol for 3 hr. Ethanol was evaproated, and 800 ml of acetone was added. This suspension was heated and filtered to remove inorganic salts. Concentration of acetone filtrate gave 31.5 g (67%) of product, mp 271°-272°.
Quantity
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reactant
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60 g
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[Compound]
Name
liquid
Quantity
350 mL
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Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-
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2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-
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2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-
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2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-
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2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-
Reactant of Route 6
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-

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